

# What is the structure of 4-(2-thienyl)but-3-en-2-one?

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 4-(2-Thienyl)but-3-EN-2-one

Cat. No.: B1299049

[Get Quote](#)

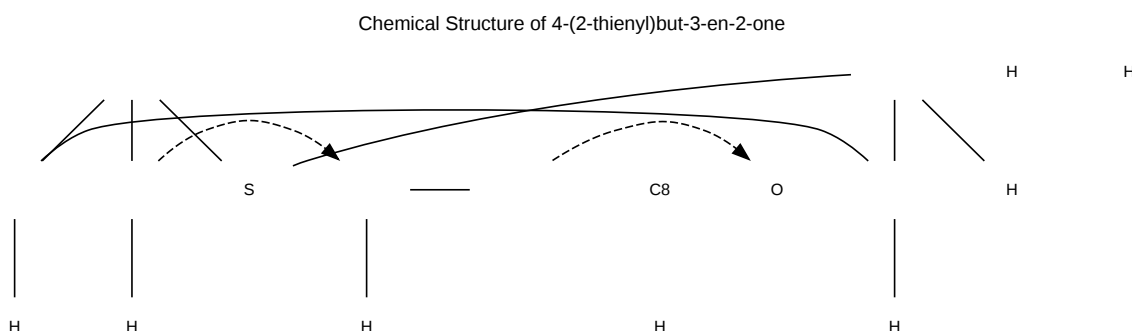
## An In-depth Technical Guide to 4-(2-thienyl)but-3-en-2-one

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential biological activities of **4-(2-thienyl)but-3-en-2-one**, a molecule of interest to researchers in organic synthesis, materials science, and drug development.

## Chemical Structure and Properties

**4-(2-thienyl)but-3-en-2-one** is an  $\alpha,\beta$ -unsaturated ketone featuring a thiophene ring conjugated to the enone system. The thiophene ring enhances the molecule's reactivity and contributes to its biological activities.<sup>[1]</sup> The compound exists as a mixture of cis and trans isomers.<sup>[2][3]</sup>

Molecular Structure:



[Click to download full resolution via product page](#)

Caption: Ball-and-stick model of **4-(2-thienyl)but-3-en-2-one**.

Physicochemical Properties:

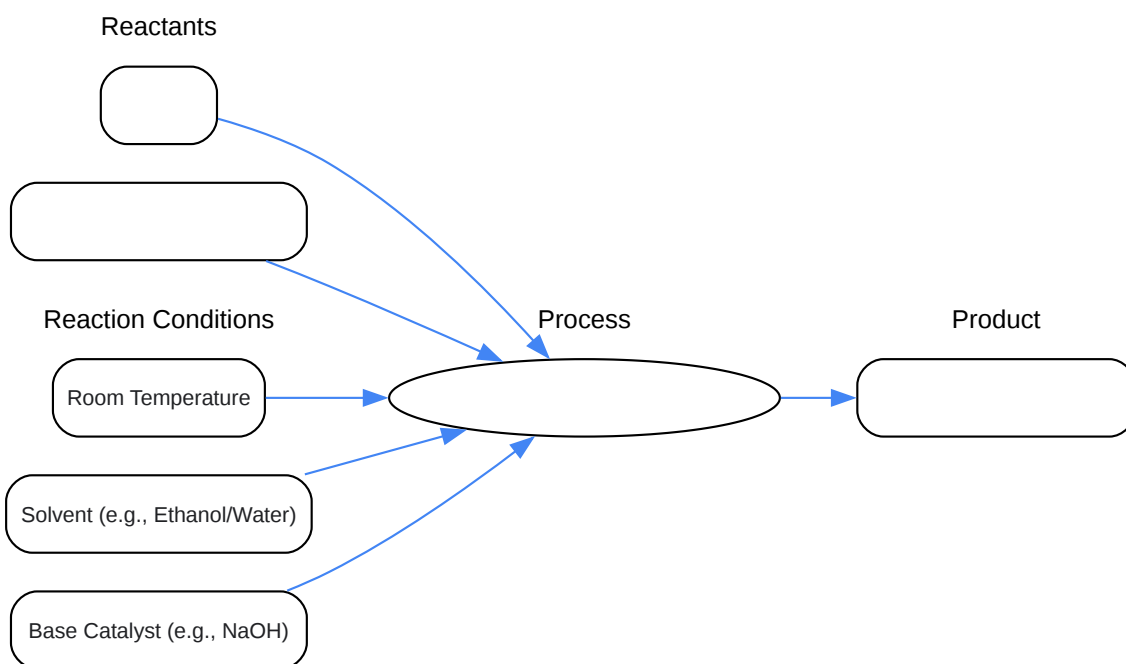
A summary of the key physicochemical properties of **4-(2-thienyl)but-3-en-2-one** is presented in Table 1.

| Property          | Value   | Reference |
|-------------------|---|-----------|
| Molecular Formula | C <sub>8</sub> H <sub>8</sub> OS                    | [2][4]    |
| Molecular Weight  | 152.21 g/mol  | [2][4]    |
| CAS Number        | 874-83-9  | [2][4]    |
| Melting Point     | 25-26 °C  | [4][5]    |
| Boiling Point     | 86-88 °C (at 1 mmHg)                                | [4][5]    |
| Density           | 1.151 g/mL at 25 °C                                 | [4][5]    |
| Refractive Index  | 1.6285-1.6315                                       | [4][5]    |
| Appearance        | Not specified, likely a liquid or low-melting solid |           |
| Solubility        | Not specified, likely soluble in organic solvents   |           |

## Synthesis

**4-(2-thienyl)but-3-en-2-one** is commonly synthesized via a Claisen-Schmidt condensation reaction.[6][7] This reaction involves the base-catalyzed condensation of an aldehyde with a ketone.[8][9][10][11] In this case, 2-thiophenecarboxaldehyde reacts with acetone.

Proposed Synthetic Workflow:



[Click to download full resolution via product page](#)

Caption: Proposed workflow for the synthesis of **4-(2-thienyl)but-3-en-2-one**.

#### Detailed Experimental Protocol (Proposed):

The following is a generalized protocol based on the principles of the Claisen-Schmidt condensation for similar compounds.<sup>[10][11][12]</sup>

- **Preparation of Reactant Solution:** In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-thiophenecarboxaldehyde in a suitable solvent such as ethanol.
- **Addition of Ketone:** Add acetone to the solution. An excess of the aldehyde is often used to ensure complete reaction of the ketone.
- **Initiation of Reaction:** While stirring, slowly add an aqueous solution of a base, typically sodium hydroxide (NaOH), to the flask. The reaction is usually carried out at room

temperature.

- **Reaction Monitoring:** Continue stirring the reaction mixture for a specified period, often several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Isolation of Product:** Upon completion, the product may precipitate out of the solution. If so, it can be collected by vacuum filtration. If not, the reaction mixture is typically neutralized with a dilute acid and extracted with an organic solvent.
- **Purification:** The crude product can be purified by recrystallization from an appropriate solvent or by column chromatography.

## Spectroscopic Data

Spectroscopic data is crucial for the structural elucidation and confirmation of **4-(2-thienyl)but-3-en-2-one**.

Infrared (IR) Spectroscopy:

The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.<sup>[13]</sup>

- **C=O stretch (ketone):** A strong absorption band is expected in the region of 1650-1685  $\text{cm}^{-1}$  for the conjugated ketone.
- **C=C stretch (alkene):** An absorption band is expected around 1600-1640  $\text{cm}^{-1}$ .
- **C-H stretch (aromatic/vinylic):** Absorption bands are expected just above 3000  $\text{cm}^{-1}$ .
- **C-H stretch (aliphatic):** Absorption bands are expected just below 3000  $\text{cm}^{-1}$ .
- **C-S stretch (thiophene):** Weaker absorptions may be observed in the fingerprint region.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

$^1\text{H}$  and  $^{13}\text{C}$  NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.<sup>[4]</sup>

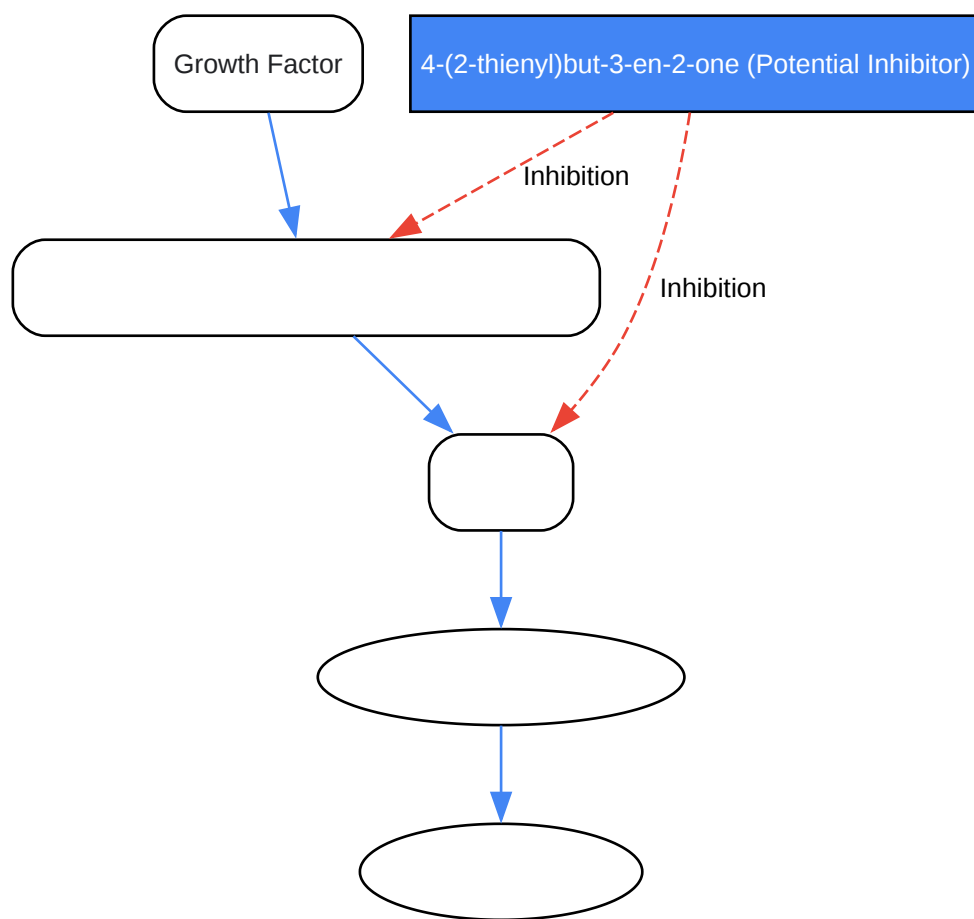
- $^1\text{H}$  NMR: The spectrum would show signals for the thiophene ring protons (typically in the 7-8 ppm region), the vinylic protons of the enone system (typically in the 6-7.5 ppm region), and a singlet for the methyl protons (typically in the 2-2.5 ppm region). The coupling constants between the vinylic protons can help determine the stereochemistry (cis or trans).
- $^{13}\text{C}$  NMR: The spectrum would show signals for the carbonyl carbon (typically in the 190-200 ppm region), the carbons of the thiophene ring and the double bond (typically in the 120-150 ppm region), and the methyl carbon (typically in the 20-30 ppm region).

## Biological Activity and Potential Applications

Thiophene-containing compounds and chalcones are known to exhibit a wide range of biological activities, including anti-inflammatory and anticancer properties.<sup>[1]</sup> While specific biological data for **4-(2-thienyl)but-3-en-2-one** is limited in the readily available literature, the activities of structurally related compounds suggest its potential in drug discovery.

### Potential Signaling Pathway Involvement in Cancer:

Thieno[2,3-b]pyridine derivatives, which share the thiophene core, have been shown to inhibit cancer cell proliferation and motility.<sup>[14][15]</sup> Their mechanism of action may involve the inhibition of enzymes like phosphoinositide phospholipase C (PI-PLC), which is implicated in cell proliferation pathways.<sup>[14]</sup> Some thieno[2,3-d]pyrimidine derivatives have also been investigated as inhibitors of tyrosine kinases such as EGFR and HER2.<sup>[16]</sup>



[Click to download full resolution via product page](#)

Caption: Potential inhibitory action on cancer cell signaling pathways.

Anticancer and Anti-inflammatory Activity of Related Compounds:

Table 2 summarizes the in vitro activity of some thiophene and chalcone derivatives against various cancer cell lines and inflammatory targets. It is important to note that these data are for compounds structurally related to **4-(2-thienyl)but-3-en-2-one** and not for the compound itself.

| Compound Type                       | Target               | IC <sub>50</sub> Value | Reference |
|-------------------------------------|----------------------|------------------------|-----------|
| Thieno[2,3-d]pyrimidine derivatives | EGFR                 | 7.592 - 16.006 $\mu$ M | [16]      |
| Thieno[2,3-d]pyrimidine derivatives | HER2                 | (Varies)               | [16]      |
| Pyrazolyl thienyl chalcone          | A549 (Lung Cancer)   | 27.7 $\mu$ g/ml        | [17]      |
| Pyrazolyl thienyl chalcone          | HepG2 (Liver Cancer) | 26.6 $\mu$ g/ml        | [17]      |
| Pyrazolyl thiazolones               | COX-2                | 0.09 - 0.14 $\mu$ M    |           |
| 1,5-Diaryl pyrazole derivatives     | COX-2                | 0.781 $\mu$ M          |           |

Applications in Organic Synthesis and Material Science:

Beyond its potential biological activity, **4-(2-thienyl)but-3-en-2-one** serves as a versatile building block in organic synthesis. Its enone functionality makes it susceptible to Michael additions and Diels-Alder reactions, enabling the construction of more complex molecules.[1] Furthermore, its thiophene moiety suggests potential applications in the development of conductive polymers for electronic devices.[1]

## Conclusion

**4-(2-thienyl)but-3-en-2-one** is a readily accessible compound with a rich chemical profile. Its structure, featuring a conjugated thienyl-enone system, imparts reactivity that is valuable in both synthetic organic chemistry and potentially in medicinal chemistry and materials science. While further research is needed to fully elucidate its specific biological activities and mechanisms of action, the data from related compounds suggest that it is a promising scaffold for the development of novel therapeutic agents.



**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Evaluation of Anticancer and Anti-Inflammatory Activities of Some Synthetic Rearranged Abietanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. magritek.com [magritek.com]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. Chemistry 211 Experiment 5 [home.miracosta.edu]
- 11. community.wvu.edu [community.wvu.edu]
- 12. d.web.umkc.edu [d.web.umkc.edu]
- 13. rsc.org [rsc.org]
- 14. Tethered Aryl Groups Increase the Activity of Anti-Proliferative Thieno[2,3-b]Pyridines by Targeting a Lipophilic Region in the Active Site of PI-PLC - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Thieno[2,3-b]pyridine compounds potently inhibit prostate cancer growth and motility - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Dual Anti-Inflammatory and Anticancer Activity of Novel 1,5-Diaryl Pyrazole Derivatives: Molecular Modeling, Synthesis, In Vitro Activity, and Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. rsc.org [rsc.org]
- To cite this document: BenchChem. [What is the structure of 4-(2-thienyl)but-3-en-2-one?]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1299049#what-is-the-structure-of-4-2-thienyl-but-3-en-2-one>]

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)